

L-Threonic Acid: A Key Metabolite of Vitamin C with Emerging Physiological Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4-Trihydroxybutanoic acid

Cat. No.: B3183630

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

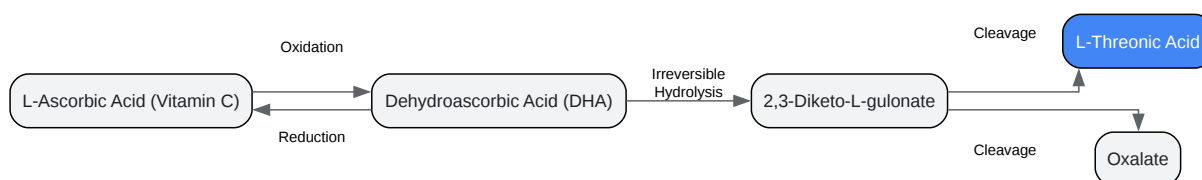
Abstract

L-threonic acid, a primary metabolite of Vitamin C (L-ascorbic acid), is attracting significant scientific interest for its intrinsic physiological activities and its role in enhancing the bioavailability of essential minerals.[1][2] This technical guide provides a comprehensive exploration of L-threonic acid, from its biochemical origins in vitamin C catabolism to its physiological implications, particularly in neuroscience. We will delve into the metabolic pathways, the mechanisms behind its effects on mineral transport and cognitive function, and detailed analytical protocols for its quantification in biological matrices. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this intriguing molecule.

Biochemical Genesis: The Metabolic Journey from Vitamin C to L-Threonic Acid

Vitamin C, an essential water-soluble vitamin, functions as a crucial antioxidant and a cofactor for numerous enzymatic reactions.[3][4] Its metabolism is a complex process that leads to the formation of several breakdown products, with L-threonic acid being a significant four-carbon sugar acid derived from the oxidative degradation of ascorbic acid.[1][2][5]

The primary route of L-threonic acid formation begins with the two-electron oxidation of L-ascorbic acid to dehydroascorbic acid (DHA).[6] DHA is an unstable intermediate that can be reduced back to ascorbic acid or undergo irreversible hydrolysis. The hydrolysis of the lactone ring of DHA leads to the formation of 2,3-diketo-L-gulonate. Subsequent cleavage of the carbon chain of 2,3-diketo-L-gulonate yields oxalate and L-threonate.[7] This pathway represents a significant catabolic route for vitamin C in humans.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Vitamin C to L-Threonic Acid.

Physiological Significance and Pharmacokinetics of L-Threonic Acid

While historically viewed as a simple breakdown product, L-threonic acid is now recognized for its own biological activities and its role as a carrier molecule that can enhance the bioavailability of minerals.[2]

Enhancing Mineral Bioavailability

The most well-documented role of L-threonic acid is in the formulation of mineral supplements, most notably calcium L-threonate and magnesium L-threonate.[2]

- **Calcium L-Threonate:** This salt is used in supplements for the treatment of calcium deficiency and the prevention of osteoporosis.[8] Studies have shown that L-threonic acid can stimulate the uptake of vitamin C, which is a known marker for osteoblast formation and plays a role in collagen synthesis.[8][9] By influencing the mineralization process via its effect on vitamin C, L-threonate may contribute to bone health.[8][9] The bioavailability of calcium

from calcium L-threonate has been successfully measured in human subjects using stable isotope methods.[10]

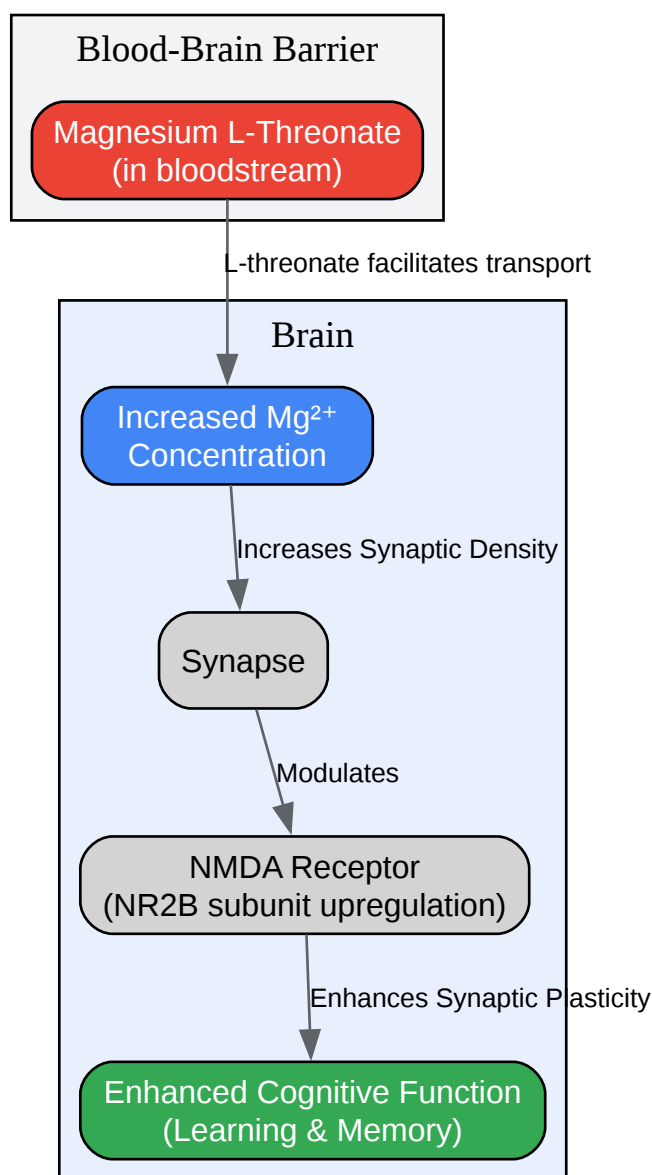
- **Magnesium L-Threonate (MgT):** This compound has garnered significant attention for its ability to enhance magnesium concentrations in the brain.[11][12][13] The L-threonate component is thought to act as a carrier, facilitating the transport of magnesium across the blood-brain barrier.[14][15][16] This is particularly relevant as many other forms of magnesium have limited ability to penetrate the central nervous system.[2]

Impact on Cognitive Function and Neuroprotection

The enhanced brain bioavailability of magnesium through MgT has profound implications for cognitive health. Magnesium is a critical cofactor for over 300 enzymatic reactions and is essential for synaptic plasticity, the process that underlies learning and memory.[11][12]

Research, primarily in animal models and some preliminary human studies, suggests that MgT can:

- **Improve Learning and Memory:** Studies have demonstrated that MgT can enhance both short-term and long-term memory.[11][12]
- **Increase Synaptic Density:** MgT has been shown to increase the density of synapses, the connections between neurons, which is crucial for cognitive function.[1][11]
- **Modulate NMDA Receptors:** L-threonate may upregulate the expression of the NR2B subunit of the NMDA receptor, which is critical for synaptic plasticity.[1][17]
- **Offer Neuroprotection:** By increasing brain magnesium levels, MgT may help protect against neurodegenerative diseases like Alzheimer's and reduce brain aging.[12][18] It has also been shown to prevent and restore memory deficits associated with neuropathic pain by inhibiting TNF- α . [19]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Magnesium L-Threonate on cognitive function.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have provided insights into the absorption, distribution, and excretion of L-threonate. Following oral administration of calcium L-threonate, L-threonate is rapidly absorbed, with the time to reach peak plasma concentration (T_{max}) being approximately 2 hours.[9] The elimination half-life is around 2.5 hours.[9] The absorption of L-threonate appears to be enhanced by food intake.[9] Dose proportionality was

not observed over a range of 675 to 4050 mg, suggesting a saturable absorption process.^[9] A small percentage (around 5.9%) of the administered dose is excreted unchanged in the urine over 24 hours.^[9]

Analytical Methodologies for L-Threonic Acid Quantification

Accurate quantification of L-threonic acid in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.^{[1][20][21]}

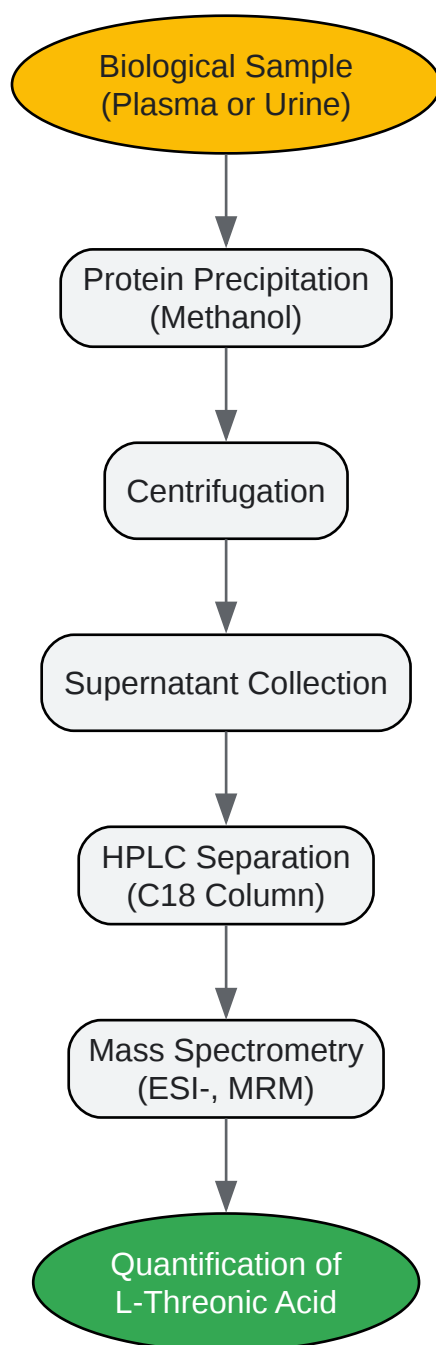
Quantification of L-Threonate in Human Plasma and Urine by HPLC-MS/MS

This section provides a detailed protocol based on established and validated methods.^{[20][21][22]}

3.1.1. Experimental Protocol

- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma or appropriately diluted urine, add 300 μ L of methanol.
 - Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
 - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Carefully collect the supernatant and transfer it to an autosampler vial for analysis.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system capable of delivering accurate gradients.
 - Column: A reversed-phase C18 column (e.g., YMC J'Sphere C18, 250 mm x 4.6 mm, 5 μ m particle size) is suitable.^{[1][20]}

- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and 10mM ammonium acetate (e.g., 20:5:75, v/v/v) can be used.[\[20\]](#) The mobile phase should be freshly prepared and degassed.
- Flow Rate: A typical flow rate is 0.2 mL/min.[\[20\]](#)
- Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.[\[1\]](#)
- Mass Spectrometry Conditions:
 - Instrument: A triple-quadrupole tandem mass spectrometer.
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[\[1\]](#)[\[20\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Ion Transition: For the quantification of L-threonate, monitor the transition of the precursor ion to the product ion, for example, m/z 134.5 \rightarrow 74.7.[\[1\]](#)[\[20\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for L-Threonic Acid quantification.

3.1.2. Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC-MS/MS method for L-threonate quantification in human plasma and urine.

Parameter	Plasma	Urine	Reference
Linearity Range	0.25 - 50 µg/mL	2.5 - 500 µg/mL	[20][21]
Lower Limit of Quantification (LLOQ)	0.25 µg/mL	2.5 µg/mL	[20][21]
Intra-run Precision (%CV)	< 3.6%	Within ±15%	[21]
Inter-run Precision (%CV)	3.2%	Within ±15%	[21]
Accuracy	Within 85-115%	Within 85-115%	[20][21]

Other Analytical Techniques

Capillary electrophoresis with indirect UV detection has also been successfully employed for the determination of L-threonate in pharmaceutical preparations like calcium L-threonate tablets.[23] This method offers an alternative to HPLC-MS/MS, particularly for quality control applications in the pharmaceutical industry.

Conclusion

L-threonic acid has evolved from being considered a mere catabolite of vitamin C to a molecule of significant interest for its physiological effects. Its role in enhancing mineral bioavailability, particularly of magnesium to the brain, has opened new avenues for research in cognitive health and neuroprotection. The well-established analytical methods for its quantification provide the necessary tools for researchers to conduct robust pharmacokinetic and pharmacodynamic studies. As our understanding of the intricate roles of vitamin C metabolites grows, L-threonic acid stands out as a promising compound for further investigation in both nutritional science and drug development.

References

- Relationship: Memory and Brain Function and threonic acid - Caring Sunshine. (n.d.).
- Chapter 6. Vitamin C. (n.d.).
- Vitamin C - Wikipedia. (n.d.).
- Vitamin C (ascorbate) metabolism - Reactome Pathway Database. (n.d.).
- L-threonic Acid|High-Purity Reagent|RUCO - Benchchem. (n.d.).

- Vitamin C in Health and Disease: Its Role in the Metabolism of Cells and Redox State in the Brain - PubMed Central. (n.d.).
- Ingredient: Threonic acid - Caring Sunshine. (n.d.).
- Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC. (n.d.).
- Threonic acid - Wikipedia. (n.d.).
- L-Threonic acid magnesium (Magnesium L-threonate) | Metabolite of Vitamin C | MedChemExpress. (n.d.).
- CAS 7306-96-9: L-Threonic acid - CymitQuimica. (n.d.).
- Unveiling the Benefits of Magnesium L-Threonate: A Cognitive Superhero - Stilla. (n.d.).
- Neurocentria Publishes Peer-Reviewed Paper Showing Mechanism of Action for Its Drug that Reverses Cognitive Impairment in Humans - FirstWord Pharma. (n.d.).
- Metabolism of L-Threonic Acid in *Rumex x acutus* L. and *Pelargonium crispum* (L.) L'Hér. (n.d.).
- Expert Report on Magnesium L-Threonate - Delta Calendar. (n.d.).
- Magnesium L-Threonate: Champion of Cognitive Health - casi.org. (2024, October 22).
- Wang, H., Jiang, J., & Hu, P. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry. *Journal of Chromatography B*, 834(1-2), 155-162.
- Showing metabocard for Threonic acid (HMDB0000943) - Human Metabolome Database. (2005, November 16).
- Magnesium L-Threonate for the Enhancement of Learning and Memory in People With Dementia. (n.d.).
- Song, J. Z., Huang, D. P., Tian, S. J., & Sun, Z. P. (1999). Determination of L-threonate in calcium L-threonate preparations by capillary electrophoresis with indirect UV detection. *Electrophoresis*, 20(9), 1850-1855.
- Magnesium L-Threonate: Delving into the Science of a Cognitive Powerhouse. (2023, March 28).
- Types of Magnesium and Their Benefits - Healthline. (2023, May 11).
- Science Review: Magnesium L-Threonate - Metagenics Institute. (n.d.).
- Science Review: Magnesium L-Threonate - Metagenics Institute. (n.d.).
- Calcium l-threonate | C₈H₁₄CaO₁₀ | CID 13388558 - PubChem - NIH. (n.d.).
- The effects of threonic acid on the cellular accumulation of ascorbic acid - ProQuest. (n.d.).
- Pharmacokinetics of oral vitamin C. (n.d.).
- Compositional guideline for Calcium L-threonate - Therapeutic Goods Administration (TGA). (n.d.).
- Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in *Arabidopsis* | bioRxiv. (2025, May 23).

- Magnesium-L-threonate alleviate colonic inflammation and memory impairment in chronic-plus-binge alcohol feeding mice combining bioinformatics analysis of gut microbes | Request PDF - ResearchGate. (n.d.).
- The Pharmacokinetics of Vitamin C - PMC - PubMed Central - NIH. (2019, October 9).
- Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 10).
- A relationship between ascorbic acid and threonic acid in guinea-pigs - PubMed. (n.d.).
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed Central. (n.d.).
- (PDF) The Pharmacokinetics of Vitamin C - ResearchGate. (2025, October 16).
- Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations - NIH. (2011, October 10).
- Research Confirms Role of L-threonates in Transmission of Magnesium to the Brain. (2016, July 8).
- Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF- α - PubMed. (n.d.).
- Application Notes and Protocols for the Quantification of Magnesium L-Threonate in Biological Samples - Benchchem. (n.d.).
- Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes (^{44}Ca and ^{42}Ca) - PubMed. (2012, November 16).
- Stimulatory action of calcium L-threonate on ascorbic acid uptake by a human T-lymphoma cell line - PubMed. (n.d.).
- Magnesium threonate: Benefits, side effects, dosage, and more - Medical News Today. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Chapter 6. Vitamin C [fao.org]

- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. Threonic acid - Wikipedia [en.wikipedia.org]
- 6. Vitamin C in Health and Disease: Its Role in the Metabolism of Cells and Redox State in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Vitamin C (ascorbate) metabolism [reactome.org]
- 8. Calcium l-threonate | C₈H₁₄CaO₁₀ | CID 13388558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes (⁴⁴Ca and ⁴²Ca) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Unveiling the Benefits of Magnesium L-Threonate: A Cognitive Superhero - Stilla [stilladrops.hu]
- 13. Types of Magnesium and Their Benefits [healthline.com]
- 14. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 15. reddragonnutritionals.com [reddragonnutritionals.com]
- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 17. metagenicsinstitute.com [metagenicsinstitute.com]
- 18. Magnesium threonate: Benefits, side effects, dosage, and more [medicalnewstoday.com]
- 19. Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF- α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of L-threonate in calcium L-threonate preparations by capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Threonic Acid: A Key Metabolite of Vitamin C with Emerging Physiological Significance]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3183630#l-threonic-acid-as-a-metabolite-of-vitamin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com